3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a bromophenyl group and a methoxyphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Substitution reactions: The bromophenyl and methoxyphenoxy methyl groups are introduced through nucleophilic substitution reactions.
A common synthetic route might involve:
Step 1: Synthesis of the intermediate 3-(3-bromophenyl)-1,2,4-oxadiazole by reacting 3-bromobenzonitrile with hydroxylamine to form the corresponding amidoxime, followed by cyclization.
Step 2: Introduction of the methoxyphenoxy methyl group via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Products like 3-(3-bromophenyl)-5-[(4-formylphenoxy)methyl]-1,2,4-oxadiazole.
Reduction: Products like 3-phenyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole.
Substitution: Products like 3-(3-aminophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole.
Scientific Research Applications
3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- 3-(3-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- 3-(3-bromophenyl)-5-[(4-hydroxyphenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and methoxyphenoxy methyl groups provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-20-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMPGTYUFDABRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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